N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Overview
Description
N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C20H20FNO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine is 309.15289242 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Fluorophenyl Derivatives
- A study by Manolov, Ivanov, and Bojilov (2021) on N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide highlights the synthesis of fluorophenyl derivatives, suggesting applications in the development of new pharmaceutical compounds or materials with unique optical properties (Manolov, Ivanov, & Bojilov, 2021).
Applications in Fluorescence and Imaging
- Research by Zhu, Shaw, and Barrett (2003) on the derivatization of catecholamines with 4-fluoro-7-nitro-2,1,3-benzoxadiazole for fluorescence analysis suggests potential applications of fluorophenyl compounds in biochemical imaging and analytical chemistry, particularly in the quantification of neurotransmitters in biological matrices (Zhu, Shaw, & Barrett, 2003).
Pharmacological Potential
- Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist that includes a 4-fluorophenyl component, hinting at the therapeutic potential of fluorophenyl derivatives in drug development for conditions like emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Organic Reactions
- A study on the cyclopropanation of alkenes involving 2-furylcarbene complexes by Miki et al. (2004) provides insights into the use of furyl and fluorophenyl groups in catalytic chemical reactions, which could be relevant for the synthesis of complex organic molecules (Miki et al., 2004).
Antimicrobial Activity
- Bakkestuen, Gundersen, and Utenova (2005) explored the antimycobacterial activity of benzyl-6-(2-furyl)purines, indicating potential research applications of furyl-containing compounds in the development of new antimicrobial agents (Bakkestuen, Gundersen, & Utenova, 2005).
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c21-18-10-8-17(9-11-18)19(20-7-4-14-23-20)12-13-22-15-16-5-2-1-3-6-16/h1-11,14,19,22H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFRGZNCRBWADM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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